N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide
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Overview
Description
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene, tetrahydroquinoline, and furan moieties within its structure suggests a wide range of biological and chemical activities.
Scientific Research Applications
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
Target of action
The compound contains a thiophene and a tetrahydroquinoline moiety. Thiophene derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Tetrahydroquinoline derivatives are also known to exhibit a wide range of biological activities . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Biochemical pathways
The exact biochemical pathways this compound affects would depend on its specific targets. Many drugs that contain thiophene and tetrahydroquinoline moieties are known to interact with enzymes and receptors involved in inflammation, cancer progression, and viral replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can all influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in inflammation, it might reduce inflammatory responses at the molecular and cellular level .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can all influence a compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable at specific pH levels or temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-sulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline or furan rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfone derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene sulfonamides.
Quinoline Derivatives: Compounds with the quinoline structure, such as chloroquine.
Furan Derivatives: Compounds featuring the furan ring, such as furan carboxamides
Uniqueness
N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is unique due to its combination of three different heterocyclic rings. This structural diversity imparts a wide range of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-18(16-5-2-10-24-16)19-14-7-8-15-13(12-14)4-1-9-20(15)26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOPFEVKIBFGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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